1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane

Vue d'ensemble

Description

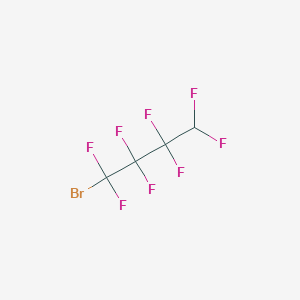

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane is a halogenated organic compound with the molecular formula C₄HBrF₈. It is characterized by the presence of bromine and multiple fluorine atoms, making it a member of the perfluorinated compounds family. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, which make it valuable in various industrial and scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane can be synthesized through the bromination of 1,1,2,2,3,3,4,4-octafluorobutane. The reaction typically involves the use of bromine or hydrogen bromide as the brominating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve efficient bromination while minimizing by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and primary amines are commonly used.

Major Products Formed:

Applications De Recherche Scientifique

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane involves its ability to undergo substitution reactions. The bromine atom, being a good leaving group, facilitates the replacement by various nucleophiles. This property is exploited in synthetic chemistry to introduce fluorinated groups into organic molecules .

Comparaison Avec Des Composés Similaires

- 1-Bromo-1,1,2,2,3,3,4,4-tetrafluorobutane

- 1-Bromo-1,1,2,2,3,3,4,4-hexafluorobutane

- 1-Bromo-1,1,2,2,3,3,4,4-decafluorobutane

Comparison: 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to its analogs with fewer or more fluorine atoms, it offers a balance of reactivity and stability, making it particularly useful in applications requiring high thermal and chemical resistance .

Activité Biologique

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (C4HBrF8), commonly referred to as perfluorobutane bromide, is a halogenated organic compound with unique properties that have garnered attention in various fields of research. This article delves into its biological activity, examining its effects on cellular processes, potential toxicity, and applications in pharmacology and environmental science.

- Molecular Formula : C4HBrF8

- Molecular Weight : 280.94 g/mol

- CAS Number : 558-86-1

The compound features a highly fluorinated structure, which influences its reactivity and interaction with biological systems.

Toxicological Profile

Research indicates that this compound exhibits significant toxicity in various biological models. Its effects have been studied primarily in the context of cell viability and reproductive toxicity.

Case Studies

-

Cell Viability Assays :

- A study assessed the cytotoxic effects of the compound on human liver cells (HepG2). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 50 µM after 24 hours of exposure. This suggests that the compound may disrupt cellular functions leading to apoptosis or necrosis .

- Reproductive Toxicity :

The biological activity of this compound is hypothesized to involve interference with cellular signaling pathways. Specifically:

- Endocrine Disruption : The compound may act as an endocrine disruptor by mimicking thyroid hormones or other steroid hormones due to its structural similarity to these molecules.

- Oxidative Stress : Exposure has been linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage .

Persistence and Bioaccumulation

Due to its fluorinated nature, this compound is resistant to degradation in the environment. Studies indicate that it can bioaccumulate in aquatic organisms and may pose risks to ecosystems through trophic transfer .

Regulatory Status

The compound is under scrutiny by environmental agencies due to its potential adverse effects on human health and ecosystems. It is classified as a persistent organic pollutant (POP) and is subject to regulations aimed at minimizing exposure.

Data Summary

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C4HBrF8 |

| Molecular Weight | 280.94 g/mol |

| CAS Number | 558-86-1 |

| Toxicity (IC50) | ~50 µM (HepG2 cells) |

| Reproductive Effects | Reduced fetal weight; skeletal malformations |

| Environmental Persistence | High; bioaccumulates in aquatic organisms |

Propriétés

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4-octafluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF8/c5-4(12,13)3(10,11)2(8,9)1(6)7/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZIQULETJOWKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.